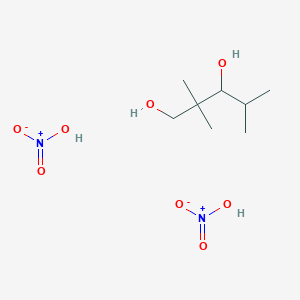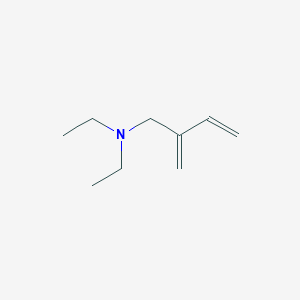
Pyridinium, 3,5-diphenyl-1,2-bis(phenylmethyl)-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinium, 3,5-diphenyl-1,2-bis(phenylmethyl)-, chloride: is a chemical compound with a complex structure characterized by the presence of multiple phenyl groups attached to a pyridinium core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 3,5-diphenyl-1,2-bis(phenylmethyl)-, chloride typically involves the reaction of pyridine derivatives with benzyl chloride under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile or dichloromethane, and a base, such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Pyridinium, 3,5-diphenyl-1,2-bis(phenylmethyl)-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the phenyl groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinium derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced pyridinium compounds.
Aplicaciones Científicas De Investigación
Pyridinium, 3,5-diphenyl-1,2-bis(phenylmethyl)-, chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Pyridinium, 3,5-diphenyl-1,2-bis(phenylmethyl)-, chloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Pyridinium, 3,5-diphenyl-1,2-bis(phenylmethyl)-, bromide
- Pyridinium, 3,5-diphenyl-1,2-bis(phenylmethyl)-, iodide
- Pyridinium, 3,5-diphenyl-1,2-bis(phenylmethyl)-, fluoride
Uniqueness
Pyridinium, 3,5-diphenyl-1,2-bis(phenylmethyl)-, chloride is unique due to its specific chloride anion, which can influence its solubility, reactivity, and overall chemical behavior compared to its bromide, iodide, and fluoride counterparts. This uniqueness makes it particularly suitable for certain applications where the chloride anion plays a crucial role.
Propiedades
Número CAS |
185196-81-0 |
|---|---|
Fórmula molecular |
C31H26ClN |
Peso molecular |
448.0 g/mol |
Nombre IUPAC |
1,2-dibenzyl-3,5-diphenylpyridin-1-ium;chloride |
InChI |
InChI=1S/C31H26N.ClH/c1-5-13-25(14-6-1)21-31-30(28-19-11-4-12-20-28)22-29(27-17-9-3-10-18-27)24-32(31)23-26-15-7-2-8-16-26;/h1-20,22,24H,21,23H2;1H/q+1;/p-1 |
Clave InChI |
KPGFLGINHXGTHL-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)CC2=C(C=C(C=[N+]2CC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


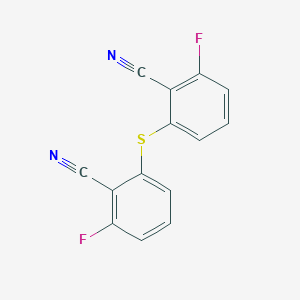

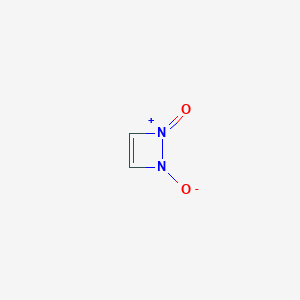

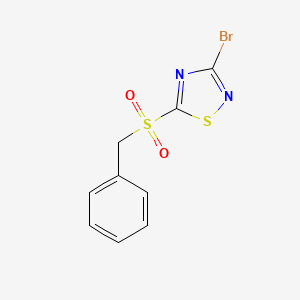


![N~3~-Acetyl-N-[2-(1H-imidazol-5-yl)ethyl]-beta-alaninamide](/img/structure/B14273893.png)
![(2R,3R,4S,5R)-2-[6-amino-2-(3-methoxyprop-1-ynyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14273911.png)
![3-[3-(Trimethylsilyl)propoxy]benzene-1,2-dicarbonitrile](/img/structure/B14273914.png)

![N~1~-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}ethane-1,2-diamine](/img/structure/B14273922.png)
